molecular formula C22H19BrN4O4 B11513589 6-Amino-4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11513589
M. Wt: 483.3 g/mol
InChI Key: KBPHCASDJDMABJ-UHFFFAOYSA-N
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Description

6-AMINO-4-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)-3-(4-METHOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE is a complex organic compound that belongs to the class of pyranopyrazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring multiple functional groups, makes it an interesting subject for chemical research and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-4-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)-3-(4-METHOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyranopyrazole Core: This step involves the cyclization of appropriate starting materials, such as hydrazine derivatives and α,β-unsaturated carbonyl compounds, under basic conditions to form the pyranopyrazole core.

    Functional Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-AMINO-4-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)-3-(4-METHOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The hydroxy and amino groups can be oxidized to form corresponding ketones and nitro compounds.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) and thiourea (NH₂CSNH₂) can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while substitution of the bromo group can yield a variety of new derivatives with different functional groups.

Scientific Research Applications

6-AMINO-4-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)-3-(4-METHOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its unique structure allows for interactions with various biological targets.

    Biological Studies: Researchers investigate its effects on cellular pathways and its potential to modulate enzyme activity.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-AMINO-4-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)-3-(4-METHOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with these targets, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    4-AMINO-3-(4-METHOXYPHENYL)-1H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE: Lacks the bromo and ethoxy groups, which may affect its biological activity.

    6-AMINO-4-(3-BROMO-4-HYDROXYPHENYL)-3-(4-METHOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE: Lacks the ethoxy group, which may influence its solubility and reactivity.

Uniqueness

The presence of the bromo, ethoxy, hydroxy, and methoxy groups in 6-AMINO-4-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)-3-(4-METHOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE makes it unique compared to similar compounds. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H19BrN4O4

Molecular Weight

483.3 g/mol

IUPAC Name

6-amino-4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(4-methoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C22H19BrN4O4/c1-3-30-16-9-12(8-15(23)20(16)28)17-14(10-24)21(25)31-22-18(17)19(26-27-22)11-4-6-13(29-2)7-5-11/h4-9,17,28H,3,25H2,1-2H3,(H,26,27)

InChI Key

KBPHCASDJDMABJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C2C(=C(OC3=NNC(=C23)C4=CC=C(C=C4)OC)N)C#N)Br)O

Origin of Product

United States

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